3,5-Dibromo-4-nitro-1H-pyrazole

描述

BenchChem offers high-quality 3,5-Dibromo-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

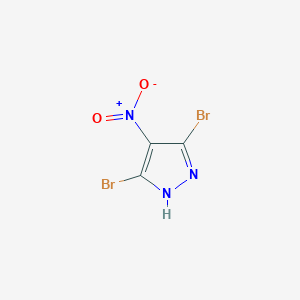

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEFSFAVCVCTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547292 | |

| Record name | 3,5-Dibromo-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104599-36-2 | |

| Record name | 3,5-Dibromo-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3,5-Dibromo-4-nitro-1H-pyrazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3,5-Dibromo-4-nitro-1H-pyrazole

For inquiries, please contact: Senior Application Scientist, Gemini Division.

Abstract

3,5-Dibromo-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound poised as a versatile building block for synthetic chemistry and drug discovery. The convergence of three key functional groups on the pyrazole core—two reactive bromine atoms and an electron-withdrawing nitro group—endows this molecule with a unique and powerful reactivity profile. This guide provides a comprehensive analysis of its chemical properties, a proposed synthetic pathway, and its significant potential as a precursor for developing diverse molecular libraries. We will explore its utility in reactions such as N-alkylation, nucleophilic aromatic substitution (SNAr), nitro group reduction, and cross-coupling, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a range of diseases from cancer to erectile dysfunction.[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique geometric and electronic framework for interacting with biological targets.[2] The strategic functionalization of this core is paramount in drug discovery. 3,5-Dibromo-4-nitro-1H-pyrazole (Figure 1) represents an advanced intermediate, where the substituent pattern is deliberately designed for sequential, regioselective chemical transformations. The two bromine atoms at the C3 and C5 positions serve as excellent leaving groups, while the C4-nitro group acts as a powerful activating group and a precursor to a key amine functionality.[3][4]

Figure 1. Structure of 3,5-Dibromo-4-nitro-1H-pyrazole.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data is not widely available in peer-reviewed literature, a profile can be constructed from supplier information and computational models.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. These values are critical for planning reactions, particularly for calculating molar equivalents and understanding potential solubility and distribution characteristics in biphasic systems.

| Property | Value | Source |

| CAS Number | 104599-36-2 | [5][6] |

| Molecular Formula | C₃HBr₂N₃O₂ | [5][6] |

| Molecular Weight | 270.87 g/mol | [6][7] |

| IUPAC Name | 3,5-dibromo-4-nitro-1H-pyrazole | [6] |

| Purity | ≥97% (Typical Commercial Grade) | [7] |

| Storage | 4°C, protected from light | [7] |

| Computed LogP | 1.84 - 2.1 | [6][7] |

| Computed TPSA | 71.82 Ų | [7] |

Spectroscopic Analysis (Predicted)

Experimental spectra for 3,5-Dibromo-4-nitro-1H-pyrazole are not readily found in public databases. However, its key spectral features can be predicted based on its symmetrical structure and the electronic nature of its substituents. A trustworthy validation of any synthesis of this compound would rely on acquiring and interpreting this data.

-

¹H NMR: The spectrum is expected to be simple. Due to the molecule's C₂ᵥ symmetry (disregarding the N-H proton), the chemical environment of the C3 and C5 positions are identical. The primary signal would be a single, broad peak in the downfield region (typically >13 ppm) corresponding to the acidic N-H proton. The position and broadness of this signal are highly dependent on the solvent and concentration.

-

¹³C NMR: Three distinct signals are anticipated:

-

A signal for the two equivalent carbons, C3 and C5, bearing bromine atoms.

-

A signal for the C4 carbon, which is significantly influenced by the attached nitro group.

-

Due to the symmetry, a single signal is expected for the C3 and C5 carbons.

-

-

FT-IR: Key vibrational bands would include a broad N-H stretch (approx. 3100-3300 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and C-Br stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺ and [M+H]⁺.

Synthesis and Purification: A Proposed Pathway

A definitive, published protocol for the synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole is elusive. However, based on established methodologies for related pyrazoles, a robust two-step synthesis is proposed, starting from the commercially available 3,4,5-tribromo-1H-pyrazole.[8][9] This approach is designed to be a self-validating system; successful isolation and characterization of the intermediate (3,5-dibromo-1H-pyrazole) is a critical checkpoint before proceeding to the final nitration.

Figure 2. Proposed two-step synthesis workflow.

Protocol 3.1: Synthesis of 3,5-Dibromo-1H-pyrazole (Intermediate)

Causality: This protocol utilizes the higher kinetic acidity of the C4-proton in pyrazoles, which, in the case of 3,4,5-tribromo-1H-pyrazole, corresponds to the bromine at this position being susceptible to metal-halogen exchange. Using n-butyllithium at low temperatures allows for the selective removal of the C4-bromine.[8]

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4,5-tribromo-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~12 mL per gram of starting material).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 30-45 minutes.

-

Quenching: Quench the reaction by the slow, dropwise addition of a methanol/THF solution (2:3 v/v) at -78 °C.

-

Warm-up & Work-up: Allow the reaction to gradually warm to room temperature and stir for an additional 1.5-2 hours. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3,5-dibromo-1H-pyrazole.[8]

Protocol 3.2: Synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole (Final Product)

Causality: The C4 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic substitution.[10] A potent nitrating system, such as one generated from nitric acid and trifluoroacetic anhydride (TFAA), is required to efficiently nitrate the already deactivated dibrominated ring.[9]

Methodology:

-

Nitrating Mixture Preparation: In a separate flask under a nitrogen atmosphere, cautiously add trifluoroacetic anhydride (TFAA, 3.0 eq) to fuming nitric acid (3.0 eq) at 0 °C. Stir for 10 minutes to pre-form the nitrating agent.

-

Reaction Setup: In the main reaction flask, dissolve the 3,5-dibromo-1H-pyrazole (1.0 eq) from Step 1 in a suitable solvent like dichloromethane or acetonitrile and cool to 0 °C.

-

Nitration: Add the pre-formed nitrating mixture dropwise to the pyrazole solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice. The product may precipitate. Filter the solid or, if no solid forms, extract the aqueous layer with ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3,5-dibromo-4-nitro-1H-pyrazole.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3,5-dibromo-4-nitro-1H-pyrazole lies in the orthogonal reactivity of its functional groups. The acidic N-H allows for N-functionalization, the nitro-activated C-Br bonds are primed for nucleophilic substitution, and the nitro group itself can be reduced to an amine for further elaboration.

Figure 3. Core reactivity map for 3,5-dibromo-4-nitro-1H-pyrazole.

Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The strong electron-withdrawing effect of the C4-nitro group significantly acidifies the N-H proton and, more importantly, polarizes the C-Br bonds, making the C3 and C5 positions highly electrophilic. This activation enables facile SNAr reactions with a wide range of nucleophiles, often proceeding under mild conditions. Studies on analogous structures confirm that amines readily displace one of the bromine atoms.[3]

Methodology (General for Amination):

-

Setup: In a sealed vial or round-bottom flask, dissolve 3,5-dibromo-4-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. The organic phase is then washed, dried, and concentrated.

-

Purification: Purify the product via column chromatography.

Protocol 4.2: Reduction of the Nitro Group

Causality: The nitro group can be selectively reduced to a primary amine, a cornerstone transformation in medicinal chemistry. This amine serves as a handle for amide coupling, sulfonamide formation, or reductive amination, dramatically expanding the accessible chemical space. Standard reducing agents like tin(II) chloride or iron powder are effective.[11]

Methodology (Using SnCl₂):

-

Setup: To a solution of 3,5-dibromo-4-nitro-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

-

Filtration & Extraction: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with the reaction solvent. The filtrate is then extracted, dried, and concentrated.

-

Purification: The crude 4-amino-3,5-dibromo-1H-pyrazole can be purified by column chromatography.

Further Synthetic Potential

-

N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles (alkyl halides, aryl halides) to install substituents at the N1 position.

-

Palladium Cross-Coupling: The C-Br bonds are suitable handles for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira, allowing for the introduction of aryl, vinyl, or alkynyl groups.[4] This is typically performed after N-protection or N-alkylation to prevent catalyst interference.

Safety and Handling

Trustworthiness: Proper handling is a self-validating system for safety and experimental reproducibility. All protocols must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hazard Identification: This compound is classified as hazardous.[6][12]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

-

Recommended PPE:

-

Eye Protection: Safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: Lab coat.

-

-

Handling: Avoid creating dust. Weigh and handle in a fume hood. Ensure all glassware is properly cleaned and dried before use.

-

Disposal: Dispose of chemical waste according to local institutional and governmental regulations.

Applications in Drug Discovery

3,5-Dibromo-4-nitro-1H-pyrazole is not an end-product but a strategic starting material. The reactivity profile described above allows for the systematic and combinatorial synthesis of novel pyrazole libraries. By varying the nucleophile in the SNAr step, the electrophile in the N-alkylation step, and the coupling partner in a subsequent cross-coupling reaction, an immense and diverse chemical space can be explored. This approach is highly relevant for screening campaigns against kinases, proteases, and other enzyme targets where the pyrazole scaffold is known to be effective. The ability to convert the nitro group into an amine provides a critical vector for tuning solubility and introducing hydrogen-bonding interactions essential for ligand-receptor binding.

References

-

Specialty Chemicals. (n.d.). The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-nitro-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,5-Dibromo-4-nitro-1H-pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-dibromo-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2004). Direct nitration of five membered heterocycles. Retrieved from [Link]

-

Fustero, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 115. Retrieved from [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2026. Retrieved from [Link]

Sources

- 1. 3,5-Dibromo-1H-pyrazole 97% | CAS: 67460-86-0 | AChemBlock [achemblock.com]

- 2. 67460-86-0|3,5-Dibromo-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. 3,5-Dibromo-1-ethyl-4-nitro-1H-pyrazole|High-Purity [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 3,5-dibromo-1H-pyrazole | 67460-86-0 [smolecule.com]

- 12. 3,5-Dibromo-4-nitro-1H-pyrazole [oakwoodchemical.com]

3,5-Dibromo-4-nitro-1H-pyrazole CAS number 104599-36-2

An In-Depth Technical Guide to 3,5-Dibromo-4-nitro-1H-pyrazole (CAS 104599-36-2) for Advanced Chemical Synthesis

Introduction

3,5-Dibromo-4-nitro-1H-pyrazole, identified by CAS Number 104599-36-2, is a highly functionalized heterocyclic compound. While seemingly a niche reagent, its true value lies in its architecture: a stable pyrazole core decorated with multiple, orthogonally reactive functional groups. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide range of diseases, from cancer to erectile dysfunction.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this versatile building block, focusing on its synthesis, reactivity, and strategic application in the construction of complex molecular entities. We will delve into the causality behind its synthetic utility, offering field-proven insights to empower its effective use in research and development programs.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis. The key characteristics of 3,5-Dibromo-4-nitro-1H-pyrazole are summarized below.

Chemical Structure

The structure features a five-membered aromatic pyrazole ring substituted with two bromine atoms at positions 3 and 5, and a nitro group at position 4.

Caption: Chemical structure of 3,5-Dibromo-4-nitro-1H-pyrazole.

Physicochemical Data

The following table summarizes key computed and experimental data, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 104599-36-2 | [3][4][5][6][7] |

| Molecular Formula | C₃HBr₂N₃O₂ | [3][5][8] |

| Molecular Weight | 270.87 g/mol | [3][8] |

| Appearance | Solid | [9] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [3] |

| LogP (Computed) | 1.84 - 2.1 | [3][8] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Synthesis and Mechanistic Considerations

While direct literature on the synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole is sparse, its preparation can be logically deduced from established pyrazole chemistry. The most viable route is the electrophilic nitration of 3,5-dibromo-1H-pyrazole.

Causality of the Synthetic Approach: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as nitration, preferentially occur at the C4 position, which is the most nucleophilic carbon and is sterically unhindered. The two bromine atoms at C3 and C5 are deactivating but are out-competed by the activating effect of the ring nitrogens directing the electrophile to C4.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 3,5-dibromo-4-nitro-1H-pyrazole | 104599-36-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 3,5-Dibromo-4-nitro-1H-pyrazole [oakwoodchemical.com]

- 7. parchem.com [parchem.com]

- 8. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. matrixscientific.com [matrixscientific.com]

Molecular structure of 3,5-Dibromo-4-nitro-1H-pyrazole

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromo-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-nitro-1H-pyrazole is a halogenated and nitrated heterocyclic compound built upon the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] The strategic placement of two bromine atoms and a nitro group on this scaffold creates a highly versatile and reactive intermediate for organic synthesis and drug discovery. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, while the electron-withdrawing nitro group modulates the electronic properties of the ring and offers a handle for further functionalization.[4][5] This guide provides a comprehensive analysis of the molecular structure of 3,5-Dibromo-4-nitro-1H-pyrazole, including its synthesis, physicochemical properties, detailed structural and spectroscopic characterization, chemical reactivity, and safety considerations. The insights presented herein are intended to support researchers in leveraging this compound for the development of novel chemical entities.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the first step in its application. 3,5-Dibromo-4-nitro-1H-pyrazole is identified by a unique set of chemical descriptors and exhibits properties stemming from its substituted aromatic core. These key identifiers and computed physical properties are summarized below.

Table 1: Physicochemical Properties and Identifiers of 3,5-Dibromo-4-nitro-1H-pyrazole

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,5-dibromo-4-nitro-1H-pyrazole | [6] |

| CAS Number | 104599-36-2 | [6][7][8] |

| Molecular Formula | C₃HBr₂N₃O₂ | [6][8] |

| Molecular Weight | 270.87 g/mol | [6][7] |

| Canonical SMILES | C1(=C(NN=C1Br)Br)[O-] | [6] |

| InChI | InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7) | [6] |

| InChIKey | HUEFSFAVCVCTAX-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area (TPSA) | 74.5 Ų | [6] |

| LogP (Computed) | 2.1 |[6] |

Synthesis Pathway and Experimental Protocol

The synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole can be logically approached via a two-step process starting from a suitable pyrazole precursor. The most direct pathway involves the electrophilic nitration of 3,5-Dibromo-1H-pyrazole. This precursor itself can be synthesized from more heavily halogenated pyrazoles.[9]

Causality in Synthesis Design

-

Starting Material Selection : 3,5-Dibromo-1H-pyrazole is an ideal precursor. The C4 position on the pyrazole ring is electronically activated and sterically accessible for electrophilic substitution.[10]

-

Nitration Conditions : A classic mixture of concentrated nitric acid and sulfuric acid is the standard reagent for nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

Illustrative Synthesis Workflow

Caption: Synthesis workflow for 3,5-Dibromo-4-nitro-1H-pyrazole.

Step-by-Step Experimental Protocol (Predictive)

This protocol is a representative methodology based on standard organic chemistry procedures and has not been optimized.

-

Reaction Setup : To a cooled (0 °C) flask containing 3,5-Dibromo-1H-pyrazole (1.0 eq) dissolved in concentrated sulfuric acid, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the internal temperature below 5 °C.

-

Reaction Execution : After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Carefully pour the reaction mixture over crushed ice. The solid precipitate is the crude product.

-

Purification : Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Dibromo-4-nitro-1H-pyrazole.

-

Characterization : Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

Molecular Structure and Crystallographic Analysis

The molecular architecture of 3,5-Dibromo-4-nitro-1H-pyrazole is defined by a planar, five-membered aromatic pyrazole ring. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available, its structural parameters can be reliably inferred from crystallographic data of closely related analogs such as 4-bromo-3,5-dinitropyrazole.[11]

Key Structural Features

-

Pyrazole Core : The central pyrazole ring is expected to be planar, a characteristic feature of aromatic systems.

-

Substituent Positions : Two bromine atoms are attached to the carbon atoms adjacent to the ring nitrogens (C3 and C5), and the nitro group is positioned at the C4 carbon.

-

Nitro Group Orientation : The nitro group (NO₂) is also expected to be coplanar with the pyrazole ring to maximize electronic conjugation, although some minor torsion is possible.

-

Intermolecular Interactions : In the solid state, molecules are likely to be linked by N-H···O or N-H···N hydrogen bonds, forming chains or more complex supramolecular networks.[12][13]

Caption: 2D representation of the 3,5-Dibromo-4-nitro-1H-pyrazole structure.

Table 2: Predicted Crystallographic and Bond Parameters (Inferred from Analogs)

| Parameter | Predicted Value Range | Rationale / Comparison Compound |

|---|---|---|

| C3-N2 Bond Length | ~1.33 - 1.35 Å | Typical C=N bond in pyrazole rings. |

| N1-N2 Bond Length | ~1.35 - 1.37 Å | Consistent with N-N single bonds in aromatic heterocycles. |

| C4-NO₂ Bond Length | ~1.45 - 1.48 Å | Similar to C-N bonds in other nitropyrazoles.[11] |

| C-Br Bond Length | ~1.85 - 1.88 Å | Standard C-Br bond length on an sp² carbon. |

| Ring Planarity | High (Low RMS deviation) | Aromaticity of the pyrazole core. |

| N-O (Nitro) Bond Lengths | ~1.21 - 1.24 Å | Characteristic of nitro groups.[11] |

Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation. The expected data for 3,5-Dibromo-4-nitro-1H-pyrazole are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple due to the single proton attached to nitrogen.

-

δ ~13-15 ppm (s, 1H, N-H) : The N-H proton of the pyrazole ring is expected to appear as a broad singlet in a very downfield region due to its acidic nature and participation in hydrogen bonding. Its exact position can be highly dependent on the solvent (e.g., DMSO-d₆) and concentration.[14][15]

¹³C NMR Spectroscopy

The carbon NMR spectrum should show three distinct signals corresponding to the pyrazole ring carbons.

-

C4 Carbon : This carbon, bearing the strongly electron-withdrawing nitro group, will be significantly deshielded.

-

C3/C5 Carbons : These carbons, bonded to bromine, will also be downfield. Their chemical shifts will be influenced by the electronegativity of bromine and the overall electronic environment of the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

~3100-3300 cm⁻¹ (broad) : N-H stretching vibration.

-

~1530-1560 cm⁻¹ (strong, asymmetric) : Asymmetric NO₂ stretching.

-

~1340-1370 cm⁻¹ (strong, symmetric) : Symmetric NO₂ stretching.

-

~1450-1550 cm⁻¹ : C=N and C=C stretching vibrations of the pyrazole ring.

-

~600-700 cm⁻¹ : C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺) : A complex cluster of peaks around m/z 271 will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The characteristic M, M+2, M+4 pattern with an intensity ratio of roughly 1:2:1 is definitive proof of the presence of two bromine atoms.

Table 3: Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | N-H Proton | δ 13-15 ppm |

| ¹³C NMR | C3, C4, C5 Carbons | 3 signals in the aromatic region, with C4 being significantly downfield. |

| IR | N-H Stretch | 3100-3300 cm⁻¹ |

| Asymmetric NO₂ Stretch | 1530-1560 cm⁻¹ | |

| Symmetric NO₂ Stretch | 1340-1370 cm⁻¹ |

| Mass Spec | Molecular Ion Peak | Isotopic cluster around m/z 271 (C₃H⁷⁹Br₂N₃O₂) |

Chemical Reactivity and Applications in Drug Development

The true value of 3,5-Dibromo-4-nitro-1H-pyrazole in drug discovery lies in its engineered reactivity, which allows for its use as a versatile scaffold for building diverse molecular libraries.

-

Privileged Scaffold : The pyrazole core is metabolically stable and a well-established pharmacophore found in blockbuster drugs like Celecoxib and Sildenafil, highlighting its acceptance by biological systems.[2][3]

-

Cross-Coupling Reactions : The bromine atoms at the C3 and C5 positions are excellent leaving groups, making them prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira.[4] This enables the facile introduction of aryl, heteroaryl, and alkyl groups, allowing for systematic Structure-Activity Relationship (SAR) studies.

-

Nitro Group Transformations : The nitro group is a powerful electron-withdrawing substituent that influences the reactivity of the entire ring. Critically, it can be readily reduced to an amino group (-NH₂). This resulting amine is a key functional group that can be further modified through amide bond formation, reductive amination, or diazotization, opening up a vast chemical space for derivatization.

Caption: Key reaction sites on the 3,5-Dibromo-4-nitro-1H-pyrazole scaffold.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. According to the Globally Harmonized System (GHS) classifications, 3,5-Dibromo-4-nitro-1H-pyrazole presents several hazards.[6]

-

H302 : Harmful if swallowed

-

H312 : Harmful in contact with skin

-

H315 : Causes skin irritation

-

H318 : Causes serious eye damage

-

H332 : Harmful if inhaled

-

H335 : May cause respiratory irritation

Recommended Handling Protocol

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation : Handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3,5-Dibromo-4-nitro-1H-pyrazole is a strategically designed chemical building block with significant potential for drug discovery and materials science. Its molecular structure, characterized by a stable pyrazole core and three distinct functional handles, offers a platform for extensive chemical modification. The bromine atoms facilitate entry into proven cross-coupling methodologies, while the nitro group provides an alternative site for transformation. A thorough understanding of its structural, spectroscopic, and reactive properties, as detailed in this guide, is essential for researchers aiming to exploit its synthetic versatility in the creation of novel and high-value molecules.

References

- Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. (2013).

- The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. (n.d.). Biosynth.

- 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2. PubChem. (n.d.).

- 3,5-Dibromo-4-nitro-1H-pyrazole. ChemScene. (n.d.).

- 3,5-Dibromo-4-nitro-1H-pyrazole | CAS 104599-36-2. Santa Cruz Biotechnology. (n.d.).

- 3,5-Dibromo-4-nitro-1H-pyrazole. Oakwood Chemical. (n.d.).

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Some examples of pyrazole based commercial drugs and bioactive molecules.

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).

- 3,5-Dibromo-1H-pyrazole synthesis. ChemicalBook. (n.d.).

- Belen'kaya, E. S., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(8), 13803-13847.

- Gliński, M. (2018). The crystal structure of 4–bromo-3,5-dinitropyrazole. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 623-625.

- Jones, P. G., et al. (2016). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole.

- Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2269.

- Kamal, A., et al. (2021). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 13(13), 1193-1224.

- Special Issue: Nitro Group Containing Drugs. MDPI. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]

- 6. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

Spectroscopic Blueprint of 3,5-Dibromo-4-nitro-1H-pyrazole: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 3,5-Dibromo-4-nitro-1H-pyrazole, a highly functionalized heterocyclic compound, presents a unique scaffold for the synthesis of potential therapeutic agents and advanced materials.[1][2][3][4] This technical guide provides an in-depth analysis of the expected spectral characteristics of this molecule, offering a predictive blueprint based on established spectroscopic principles and comparative data from related pyrazole derivatives. Due to the limited availability of direct experimental spectra for 3,5-Dibromo-4-nitro-1H-pyrazole in the public domain, this guide leverages data from analogous structures to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

The structural framework of 3,5-Dibromo-4-nitro-1H-pyrazole, with its combination of electron-withdrawing bromo and nitro substituents on the pyrazole ring, dictates a unique electronic environment that is reflected in its spectroscopic signatures. A thorough analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for its unambiguous identification and for understanding its reactivity.

Caption: Molecular structure of 3,5-Dibromo-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-Dibromo-4-nitro-1H-pyrazole is anticipated to be relatively simple, primarily featuring a signal for the N-H proton of the pyrazole ring.

-

N-H Proton: The proton attached to the nitrogen atom (N1) is expected to appear as a broad singlet in the downfield region of the spectrum, likely between 13.0 and 15.0 ppm. This significant downfield shift is attributable to the acidic nature of the N-H proton, which is enhanced by the electron-withdrawing effects of the two bromine atoms and the nitro group. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular proton exchange.

Table 1: Predicted ¹H NMR Chemical Shift for 3,5-Dibromo-4-nitro-1H-pyrazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 13.0 - 15.0 | Broad Singlet |

Methodology for ¹H NMR Data Acquisition (General Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the N-H proton, potentially causing its signal to broaden or disappear.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon environment of the pyrazole ring. Due to the lack of directly attached protons on the ring carbons, all signals are expected to be singlets in a proton-decoupled spectrum.

-

C3 and C5 Carbons: These two carbons, being directly attached to bromine atoms, are expected to be significantly deshielded. Their chemical shifts are predicted to be in a similar range, likely between 125 and 140 ppm. The exact positions will be influenced by the combined inductive effects of the bromine and nitro groups.

-

C4 Carbon: The carbon atom bearing the nitro group (C4) will also experience a strong deshielding effect. Its resonance is anticipated to appear further downfield, potentially in the range of 145-160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dibromo-4-nitro-1H-pyrazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 125 - 140 |

| C4 | 145 - 160 |

| C5 | 125 - 140 |

Methodology for ¹³C NMR Data Acquisition (General Protocol):

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer using a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Dibromo-4-nitro-1H-pyrazole is expected to show characteristic absorption bands for the N-H, C=N, and NO₂ groups.

Table 3: Predicted Key IR Absorption Bands for 3,5-Dibromo-4-nitro-1H-pyrazole

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3100 - 3300 | Stretching |

| C=N (pyrazole ring) | 1580 - 1650 | Stretching |

| C=C (pyrazole ring) | 1400 - 1500 | Stretching |

| NO₂ | 1500 - 1560 and 1300 - 1360 | Asymmetric and Symmetric Stretching |

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.

-

C=N and C=C Stretches: The pyrazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

-

N-O Stretches: The nitro group will give rise to two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Methodology for IR Data Acquisition (General Protocol):

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Parameters: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks at m/z values corresponding to the different combinations of these isotopes (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. The exact mass of the molecular ion is 270.8415 g/mol .[2]

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to involve the loss of the nitro group (NO₂), leading to a significant fragment ion. Subsequent fragmentation may involve the loss of bromine atoms or the cleavage of the pyrazole ring.

Caption: A plausible fragmentation pathway for 3,5-Dibromo-4-nitro-1H-pyrazole in mass spectrometry.

Methodology for Mass Spectrometry Data Acquisition (General Protocol):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating positive ions and inducing fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3,5-Dibromo-4-nitro-1H-pyrazole. By leveraging established principles and comparative data from related structures, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These insights are intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar pyrazole derivatives, fostering a deeper understanding of their chemical properties and accelerating their potential in various scientific endeavors. The validation of these predictions with experimental data will be a crucial next step in fully elucidating the spectroscopic blueprint of this intriguing molecule.

References

-

PubChem. 3,5-Dibromo-4-nitro-1H-pyrazole. Available from: [Link].

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link].

-

TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Available from: [Link].

Sources

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-nitro-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Synthesis

3,5-Dibromo-4-nitro-1H-pyrazole is a halogenated and nitrated heterocyclic compound belonging to the pyrazole family. The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. The presence of two bromine atoms and a nitro group on the pyrazole core of this particular derivative offers a versatile platform for further chemical modifications. The bromine atoms can serve as leaving groups in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups, while the nitro group can be a precursor for an amino group or influence the electronic nature of the molecule. This guide provides a comprehensive overview of the known and predicted physical properties of 3,5-Dibromo-4-nitro-1H-pyrazole, along with a detailed, representative synthetic protocol.

Molecular Structure and Physicochemical Properties

The fundamental physical and chemical properties of 3,5-Dibromo-4-nitro-1H-pyrazole are summarized in the table below. It is important to note that while some properties like molecular weight are calculated and confirmed, others such as melting point and solubility are based on data for structurally related compounds and should be considered as estimated values in the absence of specific experimental data for this exact compound.

| Property | Value | Source |

| Molecular Formula | C₃HBr₂N₃O₂ | [1][2][3] |

| Molecular Weight | 270.87 g/mol | [2][3] |

| CAS Number | 104599-36-2 | [1] |

| Appearance | Predicted to be a solid at room temperature. | |

| Melting Point | Not experimentally determined. Expected to be a solid with a relatively high melting point due to the presence of polar functional groups and potential for intermolecular hydrogen bonding. | |

| Boiling Point | Not experimentally determined. Expected to decompose at high temperatures before boiling. | |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and acetone.[4] This is based on the general solubility trends of nitropyrazoles.[5][6][7] | |

| LogP (calculated) | 2.1 | [2] |

| Topological Polar Surface Area (TPSA) | 74.5 Ų | [2] |

Molecular Structure Visualization:

The molecular structure of 3,5-Dibromo-4-nitro-1H-pyrazole is depicted below.

Caption: Molecular structure of 3,5-Dibromo-4-nitro-1H-pyrazole.

Synthesis Protocol: Nitration of 3,5-Dibromo-1H-pyrazole

The synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole can be achieved through the electrophilic nitration of 3,5-Dibromo-1H-pyrazole. This method is based on well-established procedures for the nitration of aromatic and heteroaromatic compounds.[8][9][10]

Reaction Scheme:

Sources

- 1. scbt.com [scbt.com]

- 2. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Page loading... [guidechem.com]

- 10. stmarys-ca.edu [stmarys-ca.edu]

An In-Depth Technical Guide to 3,5-Dibromo-4-nitro-1H-pyrazole: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound that has garnered interest as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and energetic materials. Its unique substitution pattern, featuring two bromine atoms and a nitro group on the pyrazole core, offers a rich chemical landscape for further molecular elaboration. The bromine atoms can serve as handles for cross-coupling reactions, while the nitro group can be a precursor for an amino group, opening avenues to a diverse range of derivatives. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dibromo-4-nitro-1H-pyrazole is presented in the table below.

| Property | Value | Source |

| CAS Number | 104599-36-2 | [1] |

| Molecular Formula | C₃HBr₂N₃O₂ | [1] |

| Molecular Weight | 270.87 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | [2] |

| Purity | ≥97% | [1] |

| Storage | 4°C | [1] |

Discovery and History

The synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole is rooted in the broader exploration of pyrazole chemistry. A key method for its preparation is referenced in a US patent, which describes a two-step process starting from pyrazole.[3] First, pyrazole is nitrated to form 4-nitropyrazole using a mixture of sulfuric acid and nitric acid.[3][4] Subsequently, 4-nitropyrazole is brominated to yield 3,5-dibromo-4-nitropyrazole.[3] The patent specifically cites the work of J. P. H. Juffermanns and C. L. Habraken in the Journal of Organic Chemistry (1986) for the bromination step.[3] This suggests that the compound and its synthesis were likely established within the context of systematic studies on the electrophilic substitution of pyrazole derivatives.

Synthetic Routes and Mechanisms

The primary synthetic route to 3,5-Dibromo-4-nitro-1H-pyrazole involves the sequential nitration and bromination of the pyrazole ring. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

Workflow for the Synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole

Caption: Synthetic workflow for 3,5-Dibromo-4-nitro-1H-pyrazole.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration and bromination of pyrazoles. The specific conditions from the original Juffermanns et al. publication could not be retrieved.

Step 1: Synthesis of 4-Nitropyrazole [3][4]

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add pyrazole to concentrated sulfuric acid while maintaining the temperature at 0-5°C with an ice bath.

-

Separately, prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid, also at 0-5°C.

-

Slowly add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 4-nitropyrazole.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole [3]

-

Dissolve the synthesized 4-nitropyrazole in oleum (fuming sulfuric acid) in a reaction flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

-

Slowly add bromine dropwise to the solution, maintaining a low temperature.

-

After the addition of bromine is complete, the reaction mixture is typically heated to a specific temperature (e.g., 60-80°C) for a certain period to drive the bromination to completion.

-

After cooling, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 3,5-dibromo-4-nitro-1H-pyrazole.

-

The precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium bisulfite to remove any excess bromine.

-

The product is then washed again with water until neutral and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Mechanistic Insights

The synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

-

Nitration: The nitration of pyrazole occurs preferentially at the 4-position. The pyrazole ring is an electron-rich system, and the two nitrogen atoms direct electrophiles to the C4 position.

-

Bromination: The subsequent bromination of 4-nitropyrazole occurs at the 3- and 5-positions. The nitro group is a deactivating group, but the pyrazole ring remains sufficiently activated for further electrophilic substitution. The bromine atoms are directed to the positions flanking the nitro group.

Applications in Drug Discovery and Organic Synthesis

Pyrazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] 3,5-Dibromo-4-nitro-1H-pyrazole serves as a valuable intermediate in the synthesis of more complex molecules.[3]

The presence of two bromine atoms makes it an ideal substrate for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents at the 3- and 5-positions.[7] This versatility enables the construction of libraries of novel pyrazole derivatives for drug discovery programs.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up another avenue for creating a wide array of substituted pyrazoles with potential therapeutic applications. For instance, the resulting 4-amino-3,5-dibromopyrazole can be a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to be potent kinase inhibitors.

While specific biological activities of 3,5-dibromo-4-nitro-1H-pyrazole itself are not extensively reported in the readily available literature, its role as a precursor to biologically active compounds is well-established.[3]

Conclusion

3,5-Dibromo-4-nitro-1H-pyrazole is a key heterocyclic building block with significant potential in organic synthesis and drug discovery. Its synthesis, though requiring careful control of reaction conditions, is based on well-established principles of electrophilic aromatic substitution. The strategic placement of its functional groups provides a versatile platform for the development of novel compounds with a wide range of potential applications, from pharmaceuticals to advanced materials. Further exploration of the reactivity and biological profile of derivatives of 3,5-dibromo-4-nitro-1H-pyrazole is likely to yield new and valuable discoveries.

References

- US Patent 5663366A, Process for the synthesis of 4,5-diaminopyrazole deriv

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Request PDF. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ResearchGate. [Link]

-

The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

-

Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

-

(PDF) Synthesis of 3,4,5-trinitropyrazole. ResearchGate. [Link]

-

Bromination of pyrazole derivatives. | Download Scientific Diagram. ResearchGate. [Link]

-

3,5-Dimethyl-4-nitroso-1H-pyrazole. PMC. [Link]

-

Drug Intermediates Innovations In Synthesis Techniques. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. [Link]

-

A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PMC. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [guidechem.com]

- 3. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. nbinno.com [nbinno.com]

Tautomerism in 3,5-Dibromo-4-nitro-1H-pyrazole

An In-Depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, pivotal in pharmaceutical and agrochemical research due to their diverse biological activities. This versatility is intrinsically linked to their structural chemistry, particularly the phenomenon of annular prototropic tautomerism. This guide provides a detailed examination of tautomerism in 3,5-Dibromo-4-nitro-1H-pyrazole, a highly functionalized pyrazole derivative. While the symmetrical substitution at the 3 and 5 positions with bromine atoms results in degenerate tautomers, understanding the dynamic equilibrium and the factors influencing the proton transfer is crucial for predicting reactivity, designing synthetic pathways, and interpreting analytical data. This document synthesizes theoretical principles with practical, field-proven methodologies for the comprehensive study of this phenomenon, serving as a vital resource for professionals in chemical and pharmaceutical development.

The Phenomenon of Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring (N1 and N2), leading to two distinct, yet rapidly interconverting, tautomeric forms.[1] This dynamic equilibrium is fundamental to the chemical behavior of pyrazoles, influencing their reactivity, physical properties, and biological interactions.[1]

The rate of this interconversion is influenced by several factors, including the nature of substituents on the pyrazole ring, the solvent, temperature, and the physical state (solution vs. solid).[1] In solution, the proton exchange can be so rapid that spectroscopic techniques like NMR show averaged signals for the C3 and C5 positions, complicating structural elucidation unless the exchange is slowed, for instance, by using low temperatures or specific solvents.[1][2]

: A Case of Degenerate Equilibrium

The subject of this guide, 3,5-Dibromo-4-nitro-1H-pyrazole, presents a unique case of tautomerism. The pyrazole ring is substituted with two bromine atoms at positions C3 and C5, and a nitro group at C4.

Caption: Annular tautomerism in 3,5-Dibromo-4-nitro-1H-pyrazole.

Due to the identical substituents at the C3 and C5 positions (bromine), the two possible annular tautomers are structurally identical, or degenerate. Consequently, the tautomeric equilibrium constant (KT) is unity. However, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring, affecting the acidity of the N-H proton and the dynamics of the proton transfer.

Influence of Substituents

-

Bromo Groups (C3 and C5): Bromine is an electron-withdrawing group via induction but can act as a weak π-donor. In the context of pyrazole tautomerism, halogen substituents are generally considered to favor the tautomer where they are at the C3 position.[1] However, in this symmetrical case, this preference does not lead to a dominant tautomer.

-

Nitro Group (C4): The nitro group is a potent electron-withdrawing group through both inductive and resonance effects. This has a profound impact on the pyrazole ring's electron density, increasing the acidity of the N-H proton and potentially influencing the kinetics of the tautomeric interconversion. Studies on other substituted pyrazoles have shown that electron-withdrawing groups can stabilize one tautomer over another, though in this case, the symmetry negates this effect on the equilibrium position.[1][3]

Solvent Effects on the Dynamic Equilibrium

While the position of the equilibrium in 3,5-Dibromo-4-nitro-1H-pyrazole is fixed at a 1:1 ratio, the rate of interconversion is highly dependent on the solvent.

-

Protic Solvents (e.g., water, methanol): These solvents can participate in the proton transfer mechanism, acting as proton donors and acceptors, thereby lowering the energy barrier for interconversion.[1] This often leads to a faster exchange rate.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can form hydrogen bonds with the pyrazole N-H, which can slow down the intermolecular proton exchange that often occurs via self-association.[1][4]

-

Aprotic Nonpolar Solvents (e.g., chloroform, benzene): In these solvents, pyrazoles tend to form self-associated species like dimers or trimers through intermolecular hydrogen bonds, which can provide a pathway for proton transfer.[2]

Methodologies for the Study of Tautomerism

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of the tautomeric behavior of 3,5-Dibromo-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution and the solid state.[5] For 3,5-Dibromo-4-nitro-1H-pyrazole, due to the rapid proton exchange at room temperature, one would expect to see averaged signals for the C3 and C5 carbons in the 13C NMR spectrum.

Experimental Protocol: Variable Temperature 13C NMR

-

Sample Preparation: Dissolve a precise amount of 3,5-Dibromo-4-nitro-1H-pyrazole in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Initial Spectrum: Acquire a standard 13C NMR spectrum at room temperature. Observe the chemical shifts of the pyrazole ring carbons.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

-

Observation: As the temperature decreases, the rate of proton exchange will slow down. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for C3/C5 will broaden and eventually split into two distinct signals, representing the individual C3 and C5 carbons in a "frozen" tautomeric state. This confirms the dynamic nature of the tautomerism.[1]

-

Data Analysis: The coalescence temperature can be used to calculate the activation energy for the proton transfer process.

Caption: Workflow for Variable Temperature NMR analysis.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, definitively identifying the position of the proton and thus the tautomeric form present in the crystal lattice.[6] For 3,5-Dibromo-4-nitro-1H-pyrazole, this would reveal the specific hydrogen bonding and intermolecular interactions that stabilize a particular tautomeric arrangement in the solid phase.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of 3,5-Dibromo-4-nitro-1H-pyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

Analysis: The refined structure will show the precise location of all atoms, including the hydrogen on one of the nitrogen atoms, confirming the tautomeric form. Analyze intermolecular interactions, such as hydrogen bonding, to understand the crystal packing.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[7][8] By analyzing the changes in the absorption spectrum with variations in solvent polarity, one can gain insights into the solvent's effect on the tautomeric population, although in this degenerate case, it would primarily reflect changes in solvation rather than a shift in equilibrium.

Experimental Protocol: Solvatochromism Study

-

Stock Solution: Prepare a concentrated stock solution of 3,5-Dibromo-4-nitro-1H-pyrazole in a volatile solvent.

-

Sample Preparation: Prepare a series of solutions of the compound in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the λmax and molar absorptivity in different solvents. Shifts in the absorption bands can be correlated with solvent polarity and the nature of the solute-solvent interactions.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[1][9] These methods can be used to:

-

Calculate the relative energies of the tautomers (which would be identical for this molecule).

-

Determine the energy barrier for the proton transfer, both in the gas phase and in the presence of solvent molecules (using implicit or explicit solvent models).[1]

-

Predict NMR chemical shifts and compare them with experimental data to validate the structural assignments.[10]

Computational Workflow

Caption: A typical DFT workflow for studying tautomerism.

Implications for Drug Development and Synthesis

Although the tautomers of 3,5-Dibromo-4-nitro-1H-pyrazole are degenerate, the dynamic nature of the proton's position has significant implications:

-

Reactivity: The two nitrogen atoms have different reactivities. The "pyridinic" nitrogen (with a lone pair) is more nucleophilic and is the site of electrophilic attack (e.g., alkylation), while the "pyrrolic" N-H nitrogen is acidic and can be deprotonated. Since the proton is rapidly exchanging, reactions can potentially occur at either nitrogen, leading to a mixture of N1 and N2 substituted products. Understanding the factors that might influence the site of reaction is critical for synthetic planning.

-

Biological Activity: The ability to act as both a hydrogen bond donor (N-H) and acceptor (N:) is crucial for molecular recognition in biological systems. The specific tautomer present at a receptor binding site can determine the binding affinity and biological activity. Therefore, understanding the tautomeric behavior is essential for structure-activity relationship (SAR) studies.

Conclusion

The tautomerism of 3,5-Dibromo-4-nitro-1H-pyrazole, while resulting in degenerate forms, exemplifies the dynamic nature of pyrazole chemistry. A comprehensive understanding of this phenomenon requires an integrated approach, leveraging the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. For researchers in drug discovery and chemical synthesis, a thorough characterization of the tautomeric behavior of such highly functionalized heterocyclic scaffolds is not merely an academic exercise but a prerequisite for rational molecular design and the development of novel chemical entities.

References

-

Pereira, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4655. Available at: [Link]

-

Jaroszewicz, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2633. Available at: [Link]

-

Kamiński, R., et al. (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 25(1), 129. Available at: [Link]

-

Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1681-1686. Available at: [Link]

-

Jaroszewicz, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2633. Available at: [Link]

-

Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

-

Lopez, C., et al. (1987). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 25(9), 779-782. Available at: [Link]

-

Mokhemer, S. A., et al. (2020). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions, 49(14), 4368-4372. Available at: [Link]

-

Brovarets, V. S., et al. (2018). Prototropic tautomerism involving the adduct of pyrazol-4-ylidene with CO2, CS2, and COS. Structural Chemistry, 29(4), 1145-1154. Available at: [Link]

-

Elguero, J., et al. (1993). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-994. Available at: [Link]

-

Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 167-236. Available at: [Link]

-

Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. Available at: [Link]

-

Oziminski, W. P. (2018). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Structural Chemistry, 29(4), 1155-1165. Available at: [Link]

-

Kamiński, R., et al. (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 25(1), 129. Available at: [Link]

-

Jaroszewicz, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. ResearchGate. Available at: [Link]

-

Lee, S., et al. (2013). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Bulletin of the Korean Chemical Society, 34(11), 3465-3468. Available at: [Link]

-

Borho, N., et al. (2004). Hydrogen bonding lights up overtones in pyrazoles. Physical Chemistry Chemical Physics, 6(10), 2642-2655. Available at: [Link]

-

Alkorta, I., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(9), 10544-10563. Available at: [Link]

-

Shiri, M., et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available at: [Link]

-

Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]

-

Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(25), 5586-5593. Available at: [Link]

-

Lash, T. D., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2824. Available at: [Link]

-

Shah, T., et al. (2012). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry, 24(10), 4215-4218. Available at: [Link]

-

de la Cruz, M. D. C., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-nitro-1H-pyrazole. Retrieved from [Link]

-

Synthonix. (n.d.). The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Retrieved from [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | MDPI [mdpi.com]

- 4. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. [PDF] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. purkh.com [purkh.com]

- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dibromo-4-nitro-1H-pyrazole solubility information

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract